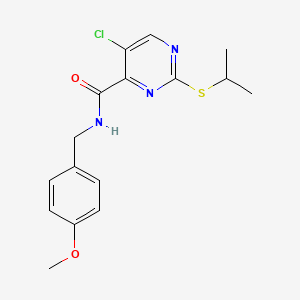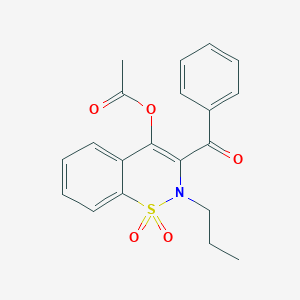
5-chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxybenzyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the propan-2-ylsulfanyl group: Thiolation reactions using reagents like thiols or disulfides.
Formation of the carboxamide group: Amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process.
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: カルボキサミド基で還元反応が起こり、アミンを生成する可能性があります。
置換: クロロ基はさまざまな求核剤によって置換される可能性があり、幅広い誘導体をもたらします。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: アミン、チオール、アルコキシドなどの求核剤。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: アミン。
置換: さまざまな置換ピリミジン誘導体。
4. 科学研究への応用
化学
この化合物は、有機合成におけるビルディングブロックとして使用でき、より複雑な分子の作成を可能にします。
生物学
抗菌、抗ウイルス、または抗がんなどの生物活性を示す可能性があり、創薬の候補となります。
医学
工業
新規材料の開発や、他の有用な化合物の合成における中間体として使用されます。
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
Used in the development of new materials or as intermediates in the synthesis of other valuable compounds.
作用機序
5-クロロ-N-(4-メトキシベンジル)-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミドの作用機序は、その特定の生物学的標的に依存します。酵素、受容体、またはその他のタンパク質と相互作用し、生物学的経路の阻害または活性化につながる可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
- 5-クロロ-N-(4-メトキシベンジル)-2-(メチルチオ)ピリミジン-4-カルボキサミド
- 5-クロロ-N-(4-メトキシベンジル)-2-(エチルチオ)ピリミジン-4-カルボキサミド
独自性
プロパン-2-イルスルファニル基の存在により、この化合物に独自の特性が与えられる可能性があります。たとえば、異なる置換基を持つ類似の化合物と比較して、親油性が高くなったり、生物活性が変化したりする可能性があります。
類似化合物との比較
Similar Compounds
- 5-chloro-N-(4-methoxybenzyl)-2-(methylthio)pyrimidine-4-carboxamide
- 5-chloro-N-(4-methoxybenzyl)-2-(ethylthio)pyrimidine-4-carboxamide
Uniqueness
The presence of the propan-2-ylsulfanyl group may impart unique properties to the compound, such as increased lipophilicity or altered biological activity compared to similar compounds with different substituents.
特性
分子式 |
C16H18ClN3O2S |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
5-chloro-N-[(4-methoxyphenyl)methyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O2S/c1-10(2)23-16-19-9-13(17)14(20-16)15(21)18-8-11-4-6-12(22-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,21) |
InChIキー |
VIVSZPLNKWKAMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389001.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide](/img/structure/B11389002.png)
![6-ethyl-3-[2-(4-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11389007.png)
![1-(3-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11389016.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11389023.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B11389024.png)
![1-(4-ethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389032.png)


![ethyl {2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11389063.png)
![6-({4-(tert-butylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)-2-methylpyridazin-3(2H)-one](/img/structure/B11389066.png)


![3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one](/img/structure/B11389086.png)
